
2-(4-Methoxy-3-methylphenyl)morpholine CAS
number information

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-(4-Methoxy-3-

methylphenyl)morpholine

Cat. No.: B13594448

Get Quote

Technical Whitepaper: Synthesis, Properties, and Pharmacological Profiling of 2-(4-Methoxy-3-
methylphenyl)morpholine

Executive Summary
The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its ability

to improve the aqueous solubility of lead compounds, modulate pKa, and favorably alter

pharmacokinetic profiles[1]. Within this class, 2-aryl morpholines have emerged as critical

building blocks for central nervous system (CNS) therapeutics[2]. This whitepaper provides an

in-depth technical analysis of 2-(4-Methoxy-3-methylphenyl)morpholine (CAS: 1268096-43-

0), detailing its physicochemical properties, causally-driven synthetic methodologies, and its

potential applications in drug discovery.

Chemical Identity & Physicochemical Profiling
Understanding the foundational properties of 2-(4-Methoxy-3-methylphenyl)morpholine is

essential for its integration into larger synthetic pipelines or structure-activity relationship (SAR)

studies. The presence of the 4-methoxy-3-methylphenyl moiety provides a unique combination
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of steric bulk and electron-donating characteristics, which can significantly influence receptor

binding affinities[2][3].

Table 1: Physicochemical and Structural Properties

Property Value Structural Significance

CAS Number 1268096-43-0[3]

Unique identifier for

procurement and database

tracking.

Chemical Name
2-(4-Methoxy-3-

methylphenyl)morpholine

Indicates a morpholine ring

substituted at the C2 position.

Molecular Formula C12H17NO2[4]

Balances lipophilicity (aryl ring)

and hydrophilicity

(morpholine).

Molecular Weight 207.27 g/mol [4]
Highly favorable for fragment-

based drug discovery (FBDD).

H-Bond Donors 1[3]

Secondary amine (N-H)

available for target interaction

or functionalization.

H-Bond Acceptors 3

Two oxygen atoms (methoxy,

morpholine) and one nitrogen

atom.

Rotatable Bonds 2[3]

Low flexibility ensures lower

entropic penalty upon receptor

binding.

Mechanistic Pathways for Synthesis
The synthesis of 2-aryl morpholines has historically relied on the cleavage of C-O bonds,

reductive amination, or the Willgerodt-Kindler reaction[1][2]. Recently, advanced visible-light-

activated photocatalytic diastereoselective annulation strategies have been developed to

synthesize these scaffolds directly from unfunctionalized starting materials[5].
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However, for the scalable preparation of the specific building block 2-(4-Methoxy-3-
methylphenyl)morpholine, a modified α-bromo ketone route remains the most robust and

chemoselective approach[6].

Self-Validating Experimental Protocol
The following protocol outlines a highly controlled, four-step synthesis. Every step is designed

with specific chemical causality to protect the sensitive 4-methoxy ether group.

Phase 1: Selective α-Bromination

Action: Dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in a 1:1 mixture of EtOAc and

CHCl3. Add Copper(II) bromide (CuBr2, 2.0 equiv) and reflux.

Causality: The aromatic ring is highly activated by the electron-donating -OCH3 and -CH3

groups. Using standard Br2/AcOH would lead to unwanted electrophilic aromatic substitution

on the ring. CuBr2 ensures strict regioselectivity for the α-carbon of the ketone.

Validation: Monitor via TLC (Hexanes/EtOAc 4:1). LC-MS must confirm the [M+H]+ isotopic

pattern typical of a mono-brominated species before proceeding.

Phase 2: N-Alkylation (Amination)

Action: React the purified α-bromo ketone with excess 2-aminoethanol (3.0 equiv) in

acetonitrile at 0 °C, warming to room temperature.

Causality: Excess 2-aminoethanol acts simultaneously as the nucleophile and the acid

scavenger. This prevents the formation of dialkylated byproducts and neutralizes the

generated HBr without requiring external bases that might cause side reactions[6].

Validation: A ninhydrin stain on the TLC plate will validate the presence of the secondary

amine intermediate (β-amino ketone).

Phase 3: Chemoselective Reduction

Action: Dilute the crude β-amino ketone in methanol. Add Sodium borohydride (NaBH4, 1.5

equiv) portion-wise at 0 °C.
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Causality: NaBH4 is selected over aggressive reducing agents like LiAlH4. It

chemoselectively reduces the ketone to the secondary alcohol without risking the cleavage

of the aryl ether or over-reduction of the system.

Validation: IR spectroscopy must show the complete disappearance of the carbonyl stretch

(~1680 cm⁻¹) and the appearance of a broad O-H/N-H stretch region (~3200-3400 cm⁻¹)[6].

Phase 4: Mild Cyclization

Action: Dissolve the resulting amino diol in anhydrous dichloromethane (DCM). Add

Triethylamine (Et3N, 2.5 equiv), cool to 0 °C, and add Methanesulfonyl chloride (MsCl, 1.1

equiv) dropwise. Stir at room temperature.

Causality: Traditional morpholine cyclizations utilize harsh aqueous acids (e.g., boiling

H2SO4 or HBr)[6]. Critical Expert Insight: Strong acids will cleave the 4-methoxy ether,

degrading the molecule into a phenol. Mesylation selectively activates the primary alcohol as

a leaving group, allowing a mild, base-catalyzed intramolecular SN2 displacement by the

secondary amine to close the morpholine ring.

Validation: 1H NMR will confirm successful cyclization via the characteristic complex

multiplet of the morpholine ring protons (δ 2.80–4.00 ppm) and the strict preservation of the

methoxy singlet (δ ~3.85 ppm).

Ketone Precursor α-Bromo Ketone
 CuBr2

(Selective Halogenation) β-Amino Ketone
 2-Aminoethanol

(N-Alkylation) Amino Diol
 NaBH4

(Chemoselective Reduction) Target Morpholine
 MsCl, Et3N

(Mild Cyclization)
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Fig 1. Chemoselective synthetic workflow for 2-(4-Methoxy-3-methylphenyl)morpholine.

Pharmacological Potential & Drug Discovery
The 2-aryl morpholine scaffold is a foundational pharmacophore in neuropharmacology. A

significant body of research demonstrates that analogues of this class act as potent inhibitors

of monoamine neurotransmitter reuptake—specifically targeting the dopamine (DAT), serotonin

(SERT), and norepinephrine (NET) transporters[2].
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The incorporation of the 4-methoxy-3-methylphenyl group in CAS 1268096-43-0 provides

specific pharmacological advantages:

Receptor Pocket Fit: The meta-methyl and para-methoxy groups create a specific steric

volume that can enhance selectivity for NET over SERT, a common optimization goal for

ADHD and specific antidepressant therapeutics.

Metabolic Stability: The para-methoxy group blocks the primary site of Cytochrome P450-

mediated aromatic hydroxylation, thereby extending the biological half-life of the compound

compared to unsubstituted phenyl rings.
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Fig 2. Mechanism of action for 2-aryl morpholines via monoamine reuptake inhibition.

By utilizing 2-(4-Methoxy-3-methylphenyl)morpholine as a starting fragment, medicinal

chemists can functionalize the secondary amine (e.g., via reductive amination or amide

coupling) to rapidly generate libraries of novel CNS-active candidates, kinase inhibitors, or

antimicrobial agents[1][7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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